molecular formula C11H18O5 B12649870 Butyl 2-hydroxymethylethyl maleate CAS No. 85909-47-3

Butyl 2-hydroxymethylethyl maleate

Cat. No.: B12649870
CAS No.: 85909-47-3
M. Wt: 230.26 g/mol
InChI Key: GONDRPXUQQSJOK-WAYWQWQTSA-N
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Description

Butyl 2-hydroxymethylethyl maleate is an organic compound with the molecular formula C11H18O5. It is a maleate ester, which means it is derived from maleic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-hydroxymethylethyl maleate can be synthesized through the esterification of maleic acid with butanol in the presence of an acidic catalyst. The reaction typically involves heating maleic acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors and ion-exchange resins as catalysts. These methods allow for efficient and scalable production of the compound. The use of ion-exchange resins, such as Amberlyst-15, provides a more environmentally friendly alternative to traditional homogeneous acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxymethylethyl maleate undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: The exchange of the ester group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Esterification: Maleic acid, butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

    Transesterification: Another alcohol, acid or base catalyst, heat.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Maleic acid and butanol.

    Transesterification: A different ester and the original alcohol.

Scientific Research Applications

Butyl 2-hydroxymethylethyl maleate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of esterification and hydrolysis reactions in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of adhesives, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of butyl 2-hydroxymethylethyl maleate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as an intermediate, facilitating the formation of esters from carboxylic acids and alcohols. In hydrolysis reactions, it undergoes cleavage to produce the corresponding carboxylic acid and alcohol. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl maleate: Another ester of maleic acid, used in similar applications such as adhesives and coatings.

    Diethyl maleate: An ester of maleic acid with ethanol, used in the synthesis of various organic compounds.

    Dimethyl maleate: An ester of maleic acid with methanol, used as an intermediate in organic synthesis.

Uniqueness

Butyl 2-hydroxymethylethyl maleate is unique due to its specific structure, which provides distinct properties and reactivity compared to other maleate esters. Its hydroxymethylethyl group offers additional functionalization possibilities, making it a versatile compound for various applications .

Properties

CAS No.

85909-47-3

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate

InChI

InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5-

InChI Key

GONDRPXUQQSJOK-WAYWQWQTSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCO

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCO

Origin of Product

United States

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